GZD824 Dimesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GZD824 Dimesylate, also known as Olverembatinib or HQP1351 dimesylate, is a novel orally bioavailable Bcr-Abl inhibitor . It has shown potency against a wide range of Bcr-Abl mutants and the native enzyme . The IC50 values for Bcr-Abl (WT) and Bcr-Abl (T315I) are 0.34 nM and 0.68 nM, respectively .
Molecular Structure Analysis
The molecular formula of GZD824 Dimesylate is C31H35F3N6O7S2 . Its exact mass is 724.20 and its molecular weight is 724.770 .Physical And Chemical Properties Analysis
GZD824 Dimesylate has a molecular weight of 724.77 . The elemental analysis shows that it contains C, 51.37; H, 4.87; F, 7.86; N, 11.60; O, 15.45; S, 8.85 .Scientific Research Applications
Overcoming FGFR1 Mutant Resistance
GZD824 Dimesylate: has been shown to overcome resistance in cancer cells with FGFR1-V561F/M mutations. This compound effectively inhibits FGFR1/2/3 with low nanomolar IC50 values and has shown potential in treating patients with FGFR aberrant activation and mutant resistance .
Treatment of B-Cell Precursor Acute Lymphoblastic Leukemia
In the field of hematology, GZD824 Dimesylate suppresses the growth of human B cell precursor acute lymphoblastic leukemia cells. It achieves this by inhibiting the SRC kinase and PI3K/AKT pathways, leading to decreased cell viability, cell-cycle arrest, and apoptosis in pre-B ALL cells .
Inhibition of Multiple Kinase Pathways
GZD824 Dimesylate acts as an inhibitor for FLT3, FGFR1, and PDGFRα, showcasing its versatility in targeting various kinase pathways. This broad spectrum of inhibition suggests potential applications in treating different forms of leukemia beyond BCR-ABL-driven chronic myeloid leukemia .
Mechanism of Action
Target of Action
GZD824 Dimesylate, also known as Olverembatinib, is a potent and orally active pan-Bcr-Abl inhibitor . It potently inhibits a broad spectrum of Bcr-Abl mutants, including the T315I mutation . Bcr-Abl is a fusion protein with abnormal tyrosine kinase activity, implicated in several forms of leukemia.
Mode of Action
GZD824 Dimesylate interacts with its targets by binding to Bcr-Abl (WT) and Bcr-Abl (T315I) with IC50 values of 0.34 nM and 0.68 nM, respectively . It suppresses the activation of GCN2, a protein kinase that drives cellular adaptation to amino acid limitation . It also inhibits eIF2α phosphorylation and ATF4 induction during amino acid starvation stress .
Biochemical Pathways
The compound affects the integrated stress response (ISR) pathway . ISR plays an important role in cellular adaptation to various stress conditions. Under distinct stress conditions, ISR is activated by four eukaryotic initiation factor 2 α (eIF2 α) kinases: GCN2, protein kinase–like endoplasmic reticulum kinase (PERK), double-stranded RNA-dependent kinase, and heme-regulated inhibitor .
Result of Action
GZD824 Dimesylate has been shown to decrease cell viability, induce cell-cycle arrest, and cause apoptosis in pre-B ALL cells . It also suppresses the growth of cells expressing wild-type BCR-ABL . Furthermore, it sensitizes certain cancer cells to amino acid starvation stress similarly to ATF4 knockdown .
Safety and Hazards
GZD824 Dimesylate is toxic and can cause serious damage to eyes . It poses a risk of serious damage to health by prolonged exposure . There’s a possible risk of impaired fertility and harm to the unborn child . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It’s a moderate to severe irritant to the skin and eyes .
properties
IUPAC Name |
methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O.2CH4O3S/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38;2*1-5(2,3)4/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36);2*1H3,(H,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVIGHXVOVROGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4.CS(=O)(=O)O.CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35F3N6O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1421783-64-3 |
Source
|
Record name | GZD-824 dimesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421783643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OLVEREMBATINIB DIMESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPJ9AW8AZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.